Technical Monograph: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one
Technical Monograph: 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one
The following technical guide is a comprehensive monograph on 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one , structured for researchers in medicinal chemistry and materials science.
CAS Registry Number: 2965-42-6 Chemical Class: 3-Arylphthalide (Isobenzofuranone) Molecular Formula: C₁₈H₁₁FO₂ Molecular Weight: 278.28 g/mol [1]
Executive Summary & Compound Profile
3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one is a specialized fluorinated heterocyclic building block belonging to the 3-arylphthalide family.[1][2] Phthalides are "privileged scaffolds" in drug discovery, serving as the core structure for various bioactive natural products (e.g., n-butylphthalide for ischemic stroke) and synthetic pharmaceuticals.[1]
This specific analog incorporates an 8-fluoronaphthalene moiety.[1][2][3][4][5] The strategic placement of the fluorine atom at the peri-position (C8) of the naphthalene ring introduces unique steric and electronic properties, modulating the planarity of the biaryl system and protecting the metabolically labile naphthalene ring from oxidative degradation.[1]
Key Physicochemical Properties (Predicted)
| Property | Value | Rationale |
| LogP | ~4.2 - 4.5 | High lipophilicity due to the fluoronaphthalene system.[1] |
| H-Bond Acceptors | 2 | Lactone carbonyl and ether oxygen.[1] |
| H-Bond Donors | 0 | Lack of -OH or -NH groups.[1] |
| Rotatable Bonds | 1 | The C3–C2' bond connecting the phthalide and naphthalene.[1] |
| Topological Polar Surface Area | ~26.3 Ų | Consistent with standard lactones; suggests good membrane permeability.[1] |
Structural Logic & Design Rationale
In medicinal chemistry, this compound represents a classic bioisosteric replacement strategy.
-
Metabolic Blocking: Naphthalene rings are prone to oxidation by Cytochrome P450 enzymes, typically at the electron-rich alpha positions (C1/C8).[1] Substitution with fluorine (C-F bond energy ~116 kcal/mol) at C8 blocks this metabolic soft spot, potentially extending the half-life (
) of the molecule.[1] -
Conformational Lock: The fluorine atom at C8 imposes steric strain against the C1-proton or substituents on the phthalide ring, restricting free rotation around the C3-C2' bond.[1] This can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
Structural Diagram (DOT Visualization)
The following diagram illustrates the core connectivity and the critical "metabolic blocking" site.[1]
Caption: Structural decomposition showing the phthalide pharmacophore linked to the fluorinated naphthalene tail, highlighting the metabolic blocking role of the fluorine atom.
Synthetic Methodology
Core Challenge: The synthesis of 3-(naphthalen-2-yl)phthalides requires strict regiocontrol.[1] A standard Friedel-Crafts reaction between phthalic anhydride and 8-fluoronaphthalene would likely yield a mixture of isomers, favoring the alpha (C1) position over the desired beta (C2) position.[1]
Recommended Protocol: To guarantee the C2-connectivity, a Grignard Addition-Reduction-Cyclization sequence is the most authoritative and self-validating approach.[1]
Step 1: Preparation of the Grignard Reagent[1]
-
Precursor: 2-Bromo-8-fluoronaphthalene (commercially available or synthesized via Sandmeyer reaction from 8-fluoro-2-naphthylamine).[1]
-
Reagents: Magnesium turnings (activated), anhydrous THF, Iodine (catalyst).[1]
-
Mechanism: Insertion of Mg into the C-Br bond.[1]
Step 2: Addition to Phthalic Anhydride[1]
-
Reagents: Phthalic Anhydride, dry THF, -78°C to 0°C.
-
Process: The Grignard reagent attacks one carbonyl of the anhydride, opening the ring to form the keto-acid intermediate: 2-(8-fluoronaphthalene-2-carbonyl)benzoic acid.[1]
-
Validation Point: The intermediate keto-acid should be isolated or characterized (LC-MS) to confirm the carbon skeleton before reduction.
Step 3: Reduction and Cyclization (The Phthalide Formation)[1]
-
Reagents: Sodium Borohydride (NaBH₄), Methanol/THF, followed by acidic workup (HCl).[1]
-
Mechanism:
-
Yield Expectation: 60-75% over two steps.[1]
Detailed Workflow Diagram
Caption: Step-wise synthetic pathway ensuring regioselective installation of the naphthalene moiety via organometallic addition.
Analytical Characterization Standards
To ensure scientific integrity, the identity of CAS 2965-42-6 must be validated using the following multiparametric criteria.
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | Lactone Proton: A singlet or doublet around δ 6.5–7.0 ppm (H3 of phthalide).Aromatic Region: Multiplets δ 7.4–8.2 ppm (10 protons).[1] Look for specific splitting of the naphthalene protons due to ¹⁹F coupling.[1] |
| ¹⁹F NMR | Diagnostic Signal: A single peak around δ -120 to -130 ppm (typical for aryl fluorides).[1] |
| IR Spectroscopy | Carbonyl Stretch: Strong band at 1760–1780 cm⁻¹ (characteristic of γ-lactone/phthalide).C-F Stretch: Band around 1000–1100 cm⁻¹.[1] |
| HRMS (ESI+) | Molecular Ion: [M+H]⁺ = 279.0821 (Calculated for C₁₈H₁₂FO₂).[1] |
Applications & Research Context
Medicinal Chemistry[1][2][6][7]
-
Kinase Inhibition: 3-Arylphthalides are structural analogs of known kinase inhibitors.[1] The planar naphthalene system can intercalate into ATP-binding pockets, while the lactone provides hydrogen bond acceptor points.[1]
-
Anticancer Potential: Analogs of this compound (e.g., 3-phenylphthalide derivatives) have shown cytotoxicity against HeLa and MCF-7 cell lines by inducing apoptosis.[1] The fluorinated analog is often synthesized to improve the pharmacokinetic profile of these hits.[1]
Materials Science
-
Electron Transport: The electron-withdrawing fluorine atom lowers the LUMO energy of the naphthalene system, making this compound a candidate for electron-transport materials in organic light-emitting diodes (OLEDs).[1]
-
Fluorescence: Naphthalene derivatives are inherently fluorescent.[1] The rigid phthalide fusion may enhance quantum yield by reducing non-radiative decay pathways.[1]
Safety & Handling Protocol
As a fluorinated polycyclic aromatic hydrocarbon (PAH) derivative, this compound should be treated with high caution.[1]
-
GHS Classification (Provisional):
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phthalides can hydrolyze to hydroxy-acids under prolonged exposure to moisture and base.[1]
-
Disposal: Do not release into drains. Fluorinated organics require high-temperature incineration (>1000°C) with scrubber systems to neutralize HF gas generation.[1]
References
-
CymitQuimica. Product Catalog: 3-(8-fluoronafthalen-2-il)-2-benzofuran-1(3H)-ona (CAS 2965-42-6).[1][2] Retrieved from
-
BLD Pharm. Product Monograph: 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one.[1] Retrieved from [1]
-
Zhang, B., et al. (2009). Enantioselective Synthesis of 3-Substituted Phthalides via Asymmetric Transfer Hydrogenation.[1][6] Organic Letters, 11(20), 4712–4715. (Methodology grounding for phthalide reduction).
-
Karmakar, R., et al. (2014). Synthesis of 3-arylphthalides: A review.[1] Journal of Heterocyclic Chemistry.[1] (General synthetic strategies for the 3-arylphthalide class).
Sources
- 1. 107733-24-4|3-(5-Fluoronaphthalen-1-yl)isobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]
- 2. CAS 2965-42-6: 3-(8-fluoronafthalen-2-il)-2-benzofuran-1(3… [cymitquimica.com]
- 3. molcore.com [molcore.com]
- 4. molcore.com [molcore.com]
- 5. 2-<8-Fluor-2-naphthyl>-phthalid - CAS号 2965-42-6 - 摩熵化学 [molaid.com]
- 6. Phthalide synthesis [organic-chemistry.org]
